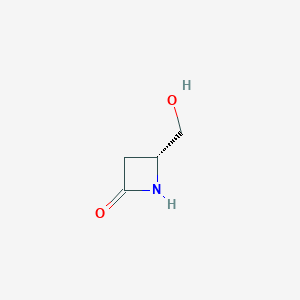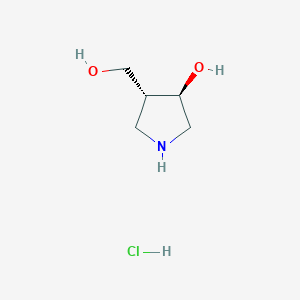
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester (CF3COOCH2Cl) is a colorless, odorless, and highly volatile liquid that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of trifluorocarboxylic acid esters and is used as an important starting material in the synthesis of organic compounds. CF3COOCH2Cl has a wide range of applications in the pharmaceutical and industrial sectors, and is widely used in the synthesis of a variety of organic compounds.
Mecanismo De Acción
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is a reactive organic compound that reacts with a variety of organic compounds to form a variety of products. It can react with alcohols, amines, and other organic molecules to form a variety of products. It can also react with inorganic compounds such as metals to form a variety of products.
Biochemical and Physiological Effects
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is a highly volatile liquid that has a wide range of applications in the synthesis of organic compounds. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is relatively inexpensive and is widely available. However, it is highly flammable and can be corrosive, so it should be handled with care.
Direcciones Futuras
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% has a wide range of applications in the synthesis of organic compounds, and there are a number of potential future directions for this compound. These future directions include the development of new synthetic methods for the synthesis of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, the development of new catalysts for the synthesis of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, the development of new applications for 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, and the development of new methods for the purification of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%. Additionally, further research could be undertaken to investigate the potential biological and physiological effects of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%.
Métodos De Síntesis
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is synthesized by the reaction of trifluoroacetic acid and ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at room temperature or at an elevated temperature. The reaction produces 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% in high yields.
Aplicaciones Científicas De Investigación
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a starting material in the synthesis of a variety of organic compounds. Additionally, it is used in the synthesis of a variety of fluorinated compounds, such as fluorinated ethers and fluorinated alcohols.
Propiedades
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLONOCKHRDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)







